molecular formula C14H13FN2O B2762742 1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338748-69-9

1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B2762742
CAS No.: 338748-69-9
M. Wt: 244.269
InChI Key: BCQCYVGZSYLQHC-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a fluorinated heterocyclic compound with a pyridine core substituted with a methyl group at position 2, a carbonyl group at position 6, and a 4-fluorobenzyl moiety at position 1. Its molecular formula is C₁₄H₁₂FN₂O, with a molecular weight of 252.26 g/mol . The compound is commercially available from suppliers like CymitQuimica, with pricing ranging from €250.00 for 500 mg to €1,173.00 for 5 g .

The fluorobenzyl group contributes to its electronic and steric properties, making it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated ligands.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-12(8-16)4-7-14(18)17(10)9-11-2-5-13(15)6-3-11/h2-3,5-6H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQCYVGZSYLQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzyl bromide with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is its potential as an anticancer agent. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of pyridinecarbonitrile were tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that modifications to the pyridine ring could enhance anticancer activity, suggesting that 1-(4-Fluorobenzyl)-2-methyl-6-oxo could be a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain pyridine derivatives exhibit significant antibacterial and antifungal activities.

Case Study : A study published in Antimicrobial Agents and Chemotherapy reported that similar compounds demonstrated effectiveness against resistant strains of bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis, indicating that 1-(4-Fluorobenzyl)-2-methyl-6-oxo may have similar mechanisms worth exploring .

Neuropharmacology

Research into the neuropharmacological effects of this compound has revealed potential applications in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter systems.

Case Study on Neuroprotective Effects

A study conducted on neuroprotective agents highlighted the efficacy of pyridine derivatives in protecting neuronal cells from oxidative stress. The findings indicated that 1-(4-Fluorobenzyl)-2-methyl-6-oxo could play a role in neuroprotection by modulating oxidative pathways .

Data Table: Summary of Applications

Application AreaPotential EffectsReferences
Anticancer ActivityInhibits tumor growth; cytotoxic effects
Antimicrobial PropertiesEffective against resistant bacterial strains
NeuropharmacologyPotential neuroprotective effects

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen Influence: Fluorine: The parent compound’s 4-fluorobenzyl group balances electronegativity and steric bulk, enhancing metabolic stability and binding affinity in biological systems . Fluorine’s small size minimizes steric hindrance, favoring interactions with hydrophobic pockets in enzymes . Chlorine: Dichloro analogs (e.g., 2,4-dichlorobenzyl) exhibit higher logP values (~3.5–4.0) compared to the parent compound (~2.8), which may enhance blood-brain barrier penetration but raise toxicity risks .
  • Positional Isomerism :

    • The 2-chloro-6-fluorobenzyl analog introduces ortho-substitution, creating steric hindrance that may limit rotational freedom and alter binding kinetics .

Research Findings and Industrial Relevance

  • Supplier Data : The parent compound is priced higher than its bromo and chloro analogs, reflecting fluorine’s synthetic challenges and demand in drug discovery .
  • Structure-Activity Relationship (SAR) : Dichloro and bromo analogs show increased potency in preliminary assays but require formulation optimization to address solubility limitations .
  • Thermodynamic Stability: Fluorine’s electron-withdrawing effect stabilizes the pyridine ring, reducing susceptibility to oxidative degradation compared to non-halogenated analogs .

Biological Activity

1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor properties, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C14H13FN2OC_{14}H_{13}FN_2O with a molecular weight of 244.27 g/mol. It has a melting point range of 108–110 °C and is characterized as an irritant .

PropertyValue
Molecular FormulaC14H13FN2OC_{14}H_{13}FN_2O
Molecular Weight244.27 g/mol
Melting Point108–110 °C
CAS Number338748-69-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, research on similar pyridine derivatives has demonstrated significant activity against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents like sorafenib .

Case Studies:

  • In Vitro Studies : In vitro evaluations indicated that compounds with similar structural motifs showed moderate to excellent antitumor activity against cell lines such as HT-29 (colon cancer), H460 (lung cancer), and MKN-45 (gastric cancer). The most potent derivatives achieved IC50 values around 0.08 µM, showcasing their potential as effective anticancer agents .
  • Mechanism of Action : The observed pharmacological activity was attributed to inhibitory effects on specific kinases involved in tumorigenesis. This suggests that the compound may function through pathways similar to those affected by known kinase inhibitors .

Other Biological Activities

While the primary focus has been on antitumor properties, preliminary investigations into other biological activities are ongoing:

  • Enzyme Inhibition : Some studies suggest that derivatives of this compound may exhibit enzyme inhibitory activities, which could contribute to their therapeutic profiles in various diseases beyond cancer.
  • Toxicity Profiles : Evaluations of cytotoxicity against non-cancerous cell lines indicate a favorable safety margin for certain derivatives when compared to traditional chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of this compound:

ModificationEffect on Activity
Fluorine SubstitutionIncreased potency
Variations in Side ChainsAltered selectivity

Research indicates that modifications to the fluorobenzyl group can significantly influence both the potency and selectivity of the compound against various biological targets.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm) and confirms the pyridinecarbonitrile core.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 287.1).
  • HPLC-PDA : Assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase.
  • X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .

How do researchers resolve contradictions in reported biological activities of fluorobenzyl-substituted pyridinecarbonitriles?

Advanced
Discrepancies in bioactivity data (e.g., COX-2 inhibition vs. endothelin antagonism) are addressed through:

  • Comparative Assays : Testing compounds under identical conditions (e.g., cell lines, enzyme concentrations).
  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to isolate pharmacophore contributions.
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities to target proteins .

What are the key stability considerations for storing and handling this compound?

Q. Basic

  • Moisture Sensitivity : Store in a desiccator under inert gas (N₂ or Ar) to prevent hydrolysis of the nitrile group.
  • Temperature : Long-term storage at −20°C in amber vials to avoid photodegradation.
  • Solubility : Prepare stock solutions in DMSO (dry) to avoid precipitation. Stability in solution is monitored via HPLC at regular intervals .

What strategies are employed to elucidate the mechanism of action in biological systems?

Q. Advanced

  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., endothelin-converting enzyme) using fluorogenic substrates.
  • Gene Knockdown Studies : siRNA silencing of suspected targets (e.g., ET-A receptors) to confirm pathway involvement.
  • Metabolic Profiling : LC-MS/MS analysis of hepatic microsomal incubations identifies active metabolites and degradation pathways .

How does the 4-fluorobenzyl substituent influence the compound’s reactivity and bioactivity?

Advanced
The electron-withdrawing fluorine enhances:

  • Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes.
  • Binding Affinity : Strengthens hydrophobic interactions with aromatic residues in enzyme active sites (e.g., COX-2).
    Comparative studies with non-fluorinated analogs show a 2–3 fold increase in potency, validated via isothermal titration calorimetry (ITC) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Reagent Compatibility : Transitioning from batch to flow chemistry for exothermic steps (e.g., nitrilation).
  • Purification Bottlenecks : Replacing column chromatography with countercurrent distribution for large volumes.
  • Regulatory Compliance : Ensuring intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <500 ppm DMF) .

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